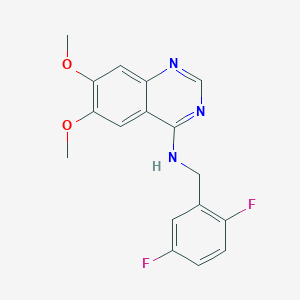

N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

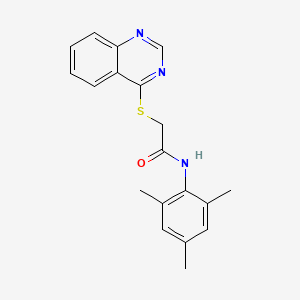

1. Antiviral Properties Against Influenza A Virus

- A study identified a scaffold similar to N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine (DPQ) that binds specifically to the influenza A virus RNA promoter, indicating potential antiviral properties (Lee et al., 2014).

2. Antitubercular Activity

- Compounds with a similar structure showed promising activity as inhibitors of Mycobacterium tuberculosis, suggesting potential application in the treatment of tuberculosis (Asquith et al., 2019).

3. Antimalarial Drug Lead

- 6,7-Dimethoxyquinazoline-2,4-diamines, structurally related to N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine, have been identified as promising antimalarial drug leads through extensive synthesis and evaluation (Mizukawa et al., 2021).

4. Synthesis and Optimization for Biological Applications

- Studies have focused on the synthesis and optimization of quinazoline derivatives for various biological applications, demonstrating the versatility of this chemical structure (Gopalsamy et al., 2007).

5. Fluorescent Properties for Biomolecule Linking

- The synthesis of 2-amino substituted quinolines, which share a core structure with N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine, has been researched for their fluorescent properties, useful in linking to biomolecules and biopolymers (Stadlbauer et al., 2009).

6. Antihypertensive Activity

- Quinazoline derivatives have been synthesized and evaluated for their potential as alpha 1-adrenoceptor antagonists, indicating a possible application in antihypertensive treatments (Manoury et al., 1986).

7. Pro-Apoptotic Activity in Cancer Cells

- 4-Anilinoquinazoline derivatives, similar in structure to N-(2,5-difluorobenzyl)-6,7-dimethoxy-4-quinazolinamine, have shown pro-apoptotic activity in cancer cells, providing a basis for further research in anticancer treatments (Devegowda et al., 2016).

Wirkmechanismus

Target of Action

It’s structurally similar to other compounds that targetCarbonic Anhydrase 2 , an enzyme involved in maintaining acid-base balance in the body.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, leading to changes in the enzyme’s activity .

Biochemical Pathways

Given its potential target, it may influence pathways related to acid-base balance in the body .

Result of Action

Based on its potential target, it may influence the activity of the carbonic anhydrase 2 enzyme, potentially affecting acid-base balance in the body .

Eigenschaften

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c1-23-15-6-12-14(7-16(15)24-2)21-9-22-17(12)20-8-10-5-11(18)3-4-13(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPKPBHZOBGLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=CC(=C3)F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide](/img/structure/B2464003.png)

![N-(3,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2464004.png)

![2-Methyl-4-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2464006.png)

![ethyl 4-[({2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}amino)sulfonyl]benzoate](/img/structure/B2464011.png)

![8-((3-Chloro-4-fluorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2464019.png)

![N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2464022.png)

![8-{3-[(4-Bromophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2464023.png)